Dexpramipexole
Dexpramipexole
Dexpramipexole is under investigation in clinical trial NCT01511029 (Study to Evaluate the QTC Interval in Healthy Volunteers Dosed With Dexpramipexole (QTC = Electrocardiogram (ECG) Interval Measured From the Onset of the QRS Complex to the End of the T Wave Corrected for Heart Rate)).
The (R)-(+) enantiomer of PRAMIPEXOLE. Dexpramipexole has lower affinity for DOPAMINE RECEPTORS than pramipexole.
The (R)-(+) enantiomer of PRAMIPEXOLE. Dexpramipexole has lower affinity for DOPAMINE RECEPTORS than pramipexole.
Brand Name:
Vulcanchem
CAS No.:
104632-28-2
VCID:
VC0001594
InChI:
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1
SMILES:
CCCNC1CCC2=C(C1)SC(=N2)N
Molecular Formula:
C10H17N3S
Molecular Weight:
211.33 g/mol
Dexpramipexole
CAS No.: 104632-28-2
Cat. No.: VC0001594
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dexpramipexole is under investigation in clinical trial NCT01511029 (Study to Evaluate the QTC Interval in Healthy Volunteers Dosed With Dexpramipexole (QTC = Electrocardiogram (ECG) Interval Measured From the Onset of the QRS Complex to the End of the T Wave Corrected for Heart Rate)). The (R)-(+) enantiomer of PRAMIPEXOLE. Dexpramipexole has lower affinity for DOPAMINE RECEPTORS than pramipexole. |
|---|---|
| CAS No. | 104632-28-2 |
| Molecular Formula | C10H17N3S |
| Molecular Weight | 211.33 g/mol |
| IUPAC Name | (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
| Standard InChI | InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1 |
| Standard InChI Key | FASDKYOPVNHBLU-SSDOTTSWSA-N |
| Isomeric SMILES | CCCN[C@@H]1CCC2=C(C1)SC(=N2)N |
| SMILES | CCCNC1CCC2=C(C1)SC(=N2)N |
| Canonical SMILES | CCCNC1CCC2=C(C1)SC(=N2)N |
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